

(2-Bromoethyl)cyclopropane CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclopropane

Cat. No.: B145715

[Get Quote](#)

Technical Guide: (2-Bromoethyl)cyclopropane

CAS Number: 36982-56-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Bromoethyl)cyclopropane**, a valuable synthetic intermediate in organic chemistry. Its unique combination of a reactive bromoethyl group and a strained cyclopropane ring makes it a key building block for introducing the cyclopropyl moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the cyclopropane ring can enhance metabolic stability and influence molecular conformation, making it a desirable feature in drug design.[\[1\]](#)[\[2\]](#)

Core Properties and Safety Information

(2-Bromoethyl)cyclopropane is a colorless oil at room temperature.[\[3\]](#)[\[4\]](#) A summary of its key physical and chemical properties is presented below.

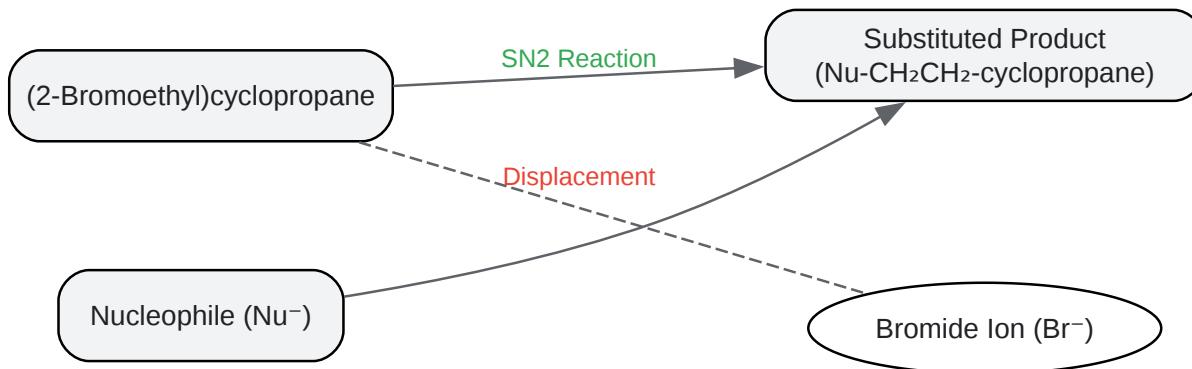
Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ Br	[1]
Molecular Weight	149.03 g/mol	[1][5]
Appearance	Colorless Oil	[3][4]
Density	1.433 ± 0.06 g/cm ³ (at 20°C)	[3][4]
Boiling Point	129 °C	[3][4]
Flash Point	39.2 ± 13.6 °C	[3][4]
Refractive Index	1.506	[3][4]
Vapor Pressure	19.8 ± 0.2 mmHg (at 25°C)	[3][4]

Safety and Hazard Information

(2-Bromoethyl)cyclopropane is a flammable liquid and is associated with several hazards. Appropriate safety precautions should be taken during handling and storage.

Hazard Classification	GHS Pictogram	Hazard Statement(s)
Flammable liquids (Category 3)	GHS02	H226: Flammable liquid and vapor[5]
Skin corrosion/irritation (Category 2)	GHS07	H315: Causes skin irritation[5]
Serious eye damage/eye irritation (Category 2)	GHS07	H319: Causes serious eye irritation[5]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)	GHS07	H335: May cause respiratory irritation[5]


Storage: Store in a cool, dry, and well-ventilated area (2-8°C), away from light and sources of ignition. Keep the container tightly sealed.[1]

Synthesis and Reactivity

(2-Bromoethyl)cyclopropane is primarily used as an intermediate in organic synthesis. Its reactivity is dominated by the bromoethyl group, which readily participates in nucleophilic substitution and alkylation reactions.^{[1][2]} The strained cyclopropane ring can also undergo ring-opening reactions under certain conditions.

General Reactivity Profile

The bromoethyl group is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-cyclopropylethyl moiety onto various substrates.

[Click to download full resolution via product page](#)

General Nucleophilic Substitution Workflow

Experimental Protocols

The following are generalized experimental protocols for reactions involving **(2-Bromoethyl)cyclopropane**. These should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Nucleophilic Substitution (O-Alkylation of a Phenol)

This protocol describes the alkylation of a phenol using **(2-Bromoethyl)cyclopropane** in a reaction analogous to the Williamson ether synthesis.

Materials:

- **(2-Bromoethyl)cyclopropane**
- A substituted phenol
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 1 M aqueous HCl
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of the phenol (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the suspension at room temperature for 20 minutes.
- Add **(2-Bromoethyl)cyclopropane** (1.2 equivalents) to the reaction mixture.
- Heat the mixture to 60-80°C and monitor the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 times).
- Combine the organic layers and wash with 1 M aqueous HCl, followed by water, and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

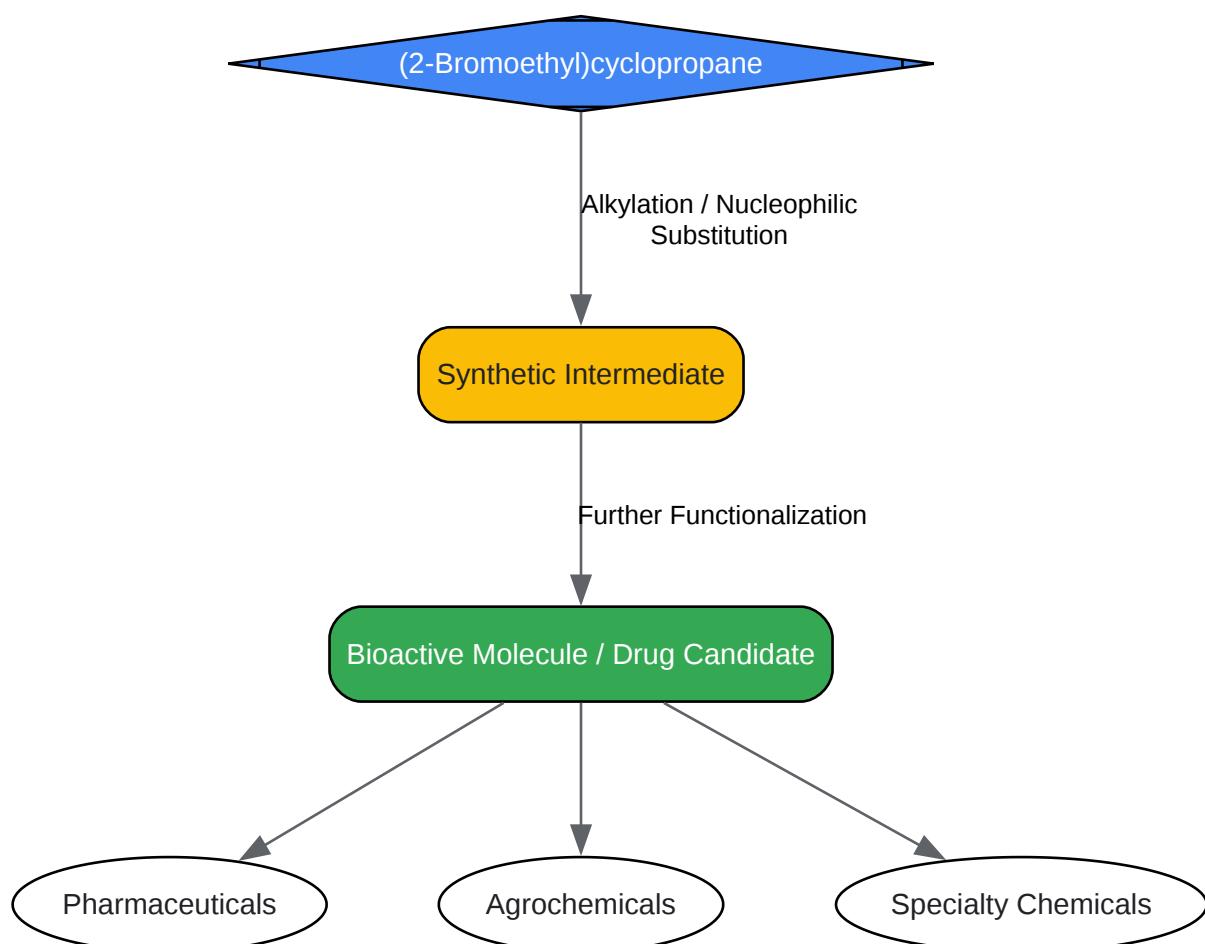
Protocol 2: General Procedure for N-Alkylation of an Amine

This protocol outlines a general method for the alkylation of a primary or secondary amine with **(2-Bromoethyl)cyclopropane**.

Materials:

- **(2-Bromoethyl)cyclopropane**
- A primary or secondary amine
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile, anhydrous
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:


- In a round-bottom flask, create a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
- Add the amine (1.0 equivalent) to the suspension.
- Add **(2-Bromoethyl)cyclopropane** (1.2 equivalents) to the mixture.
- Heat the reaction mixture to reflux (approximately 80-82°C) under a nitrogen atmosphere.
- Monitor the reaction progress by TLC.

- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product via flash column chromatography.

Applications in Drug Development

The cyclopropyl group is a "bioisostere" for various functional groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability. **(2-Bromoethyl)cyclopropane**

serves as a key reagent for introducing this valuable motif. For instance, it is used in the synthesis of 22-Hydroxycholesterol derivatives, which act as serum cholesterol-lowering agents, and in the preparation of pyridazinones that function as cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory effects.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Role in Synthetic Chemistry Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (2-Bromoethyl)cyclopropane [myskinrecipes.com]
- 3. amherst.edu [amherst.edu]
- 4. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 5. (2-Bromoethyl)cyclopropane | C5H9Br | CID 22636989 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Bromoethyl)cyclopropane CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145715#2-bromoethyl-cyclopropane-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com